molecular formula C20H22F3N3O4 B11503396 ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate

ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate

Cat. No.: B11503396
M. Wt: 425.4 g/mol
InChI Key: KYWBNGMXGUKDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22F3N3O4

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]carbamate

InChI

InChI=1S/C20H22F3N3O4/c1-4-30-17(29)25-19(20(21,22)23)15-13(9-18(2,3)10-14(15)27)26(16(19)28)11-12-7-5-6-8-24-12/h5-8H,4,9-11H2,1-3H3,(H,25,29)

InChI Key

KYWBNGMXGUKDQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(C2=C(CC(CC2=O)(C)C)N(C1=O)CC3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.